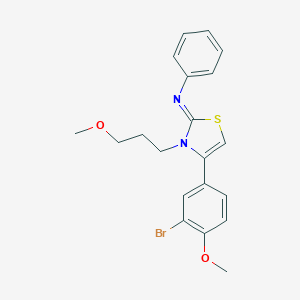acetonitrile](/img/structure/B257741.png)
[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl](2-methoxyphenyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl](2-methoxyphenyl)acetonitrile, also known as MPPA, is a chemical compound with potential applications in the field of medicinal chemistry. The compound is a pyrazole derivative, which has been shown to exhibit promising biological properties.
作用機序
The mechanism of action of [3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl](2-methoxyphenyl)acetonitrile is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, this compound has been shown to induce apoptosis by activating the caspase cascade and inhibiting the Akt signaling pathway. In neurodegenerative diseases, this compound has been shown to inhibit the aggregation of amyloid beta peptides by interacting with the hydrophobic residues of the peptide.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and inhibit the Akt signaling pathway. In neurodegenerative diseases, this compound has been shown to inhibit the aggregation of amyloid beta peptides and protect against neuronal damage. Inflammation is another area where this compound has been investigated, as it has been shown to inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One advantage of using [3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl](2-methoxyphenyl)acetonitrile in lab experiments is its potential for use in the treatment of various diseases. This compound has been shown to exhibit promising biological properties, making it a potential candidate for drug development. However, one limitation of using this compound in lab experiments is its moderate yield and purity, which can make it difficult to obtain sufficient quantities of the compound for testing.
将来の方向性
There are several future directions for research involving [3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl](2-methoxyphenyl)acetonitrile. One area of research is the development of this compound-based drugs for the treatment of various diseases. Another area of research is the investigation of the mechanism of action of this compound, as the exact pathways involved in its biological activity are not fully understood. Additionally, further studies are needed to determine the safety and toxicity of this compound in vivo, as well as its potential interactions with other drugs.
合成法
The synthesis of [3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl](2-methoxyphenyl)acetonitrile involves the reaction of 2-methoxybenzaldehyde with 4-chlorophenyl hydrazine to form the corresponding hydrazone. The hydrazone is then reacted with acetonitrile in the presence of a catalytic amount of acetic acid to produce this compound. The overall yield of this synthesis method is moderate, but the purity of the compound can be improved through recrystallization.
科学的研究の応用
[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl](2-methoxyphenyl)acetonitrile has been investigated for its potential applications in various fields of medicinal chemistry, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, this compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis. In neurodegenerative diseases, this compound has been investigated for its potential neuroprotective effects, as it has been shown to inhibit the aggregation of amyloid beta peptides. Inflammation is another area of research where this compound has been investigated, as it has been shown to inhibit the production of pro-inflammatory cytokines.
特性
分子式 |
C18H16ClN3O |
|---|---|
分子量 |
325.8 g/mol |
IUPAC名 |
2-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]-2-(2-methoxyphenyl)acetonitrile |
InChI |
InChI=1S/C18H16ClN3O/c1-23-18-5-3-2-4-15(18)17(12-20)22-11-10-16(21-22)13-6-8-14(19)9-7-13/h2-9,17H,10-11H2,1H3 |
InChIキー |
UVZWNWMOHCTNTA-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(C#N)N2CCC(=N2)C3=CC=C(C=C3)Cl |
正規SMILES |
COC1=CC=CC=C1C(C#N)N2CCC(=N2)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B257659.png)
![allyl (2E)-2-(4-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257661.png)

![3,5-dimethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B257667.png)
![2-Methyl-1-[(2-phenylethyl)amino]anthra-9,10-quinone](/img/structure/B257678.png)
![2-[(Cyanomethyl)sulfanyl]-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B257679.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B257680.png)

![N-[1-(2-adamantyl)ethyl]-3-phenylacrylamide](/img/structure/B257690.png)
![3-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B257692.png)
![6-(Piperidin-1-yl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B257694.png)


